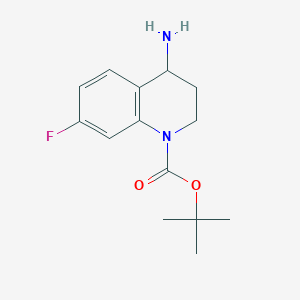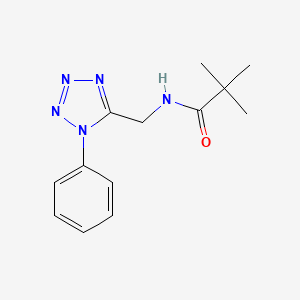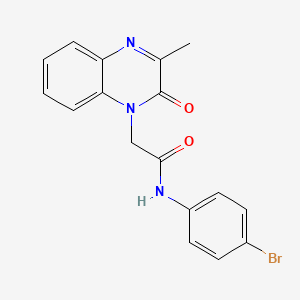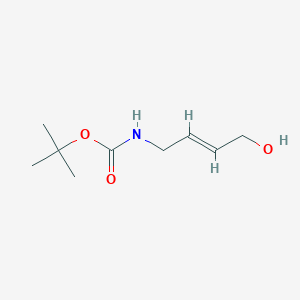![molecular formula C19H27N3O3 B2618940 N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide CAS No. 2093832-97-2](/img/structure/B2618940.png)
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide, also known as AZD0328, is a small molecule inhibitor that has been developed for use in scientific research. This compound has shown promise as a potential therapeutic agent for a variety of diseases, including cancer and autoimmune disorders.
Mechanism of Action
The mechanism of action of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide involves the inhibition of a protein called cyclin-dependent kinase 4/6 (CDK4/6). CDK4/6 is involved in the regulation of cell cycle progression and is often overexpressed in cancer cells. By inhibiting CDK4/6, N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide can prevent cancer cells from dividing and growing, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of CDK4/6, N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide for lab experiments is its specificity for CDK4/6. This allows researchers to study the effects of CDK4/6 inhibition on cancer cells and other cell types. However, one limitation of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide is its relatively low potency compared to other CDK4/6 inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide. One area of interest is the development of more potent CDK4/6 inhibitors based on the structure of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide. Another direction is the investigation of the potential use of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide in combination with other drugs for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide and its potential applications in scientific research.
Synthesis Methods
The synthesis of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide involves a multi-step process that begins with the reaction of 4-bromoaniline with ethyl 4-oxoheptanoate to form N-(4-bromophenyl)-4-oxoheptanamide. This intermediate is then reacted with propylamine to form N-(4-bromophenyl)-4-propoxyheptanamide, which is then cyclized with 2-oxoazetidine to form N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide.
Scientific Research Applications
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-2-14-25-17-4-3-11-21(12-9-17)19(24)20-15-5-7-16(8-6-15)22-13-10-18(22)23/h5-8,17H,2-4,9-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGQINXWGGNPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(CC1)C(=O)NC2=CC=C(C=C2)N3CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2618858.png)
![1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2618860.png)
![1-(3-((7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2618863.png)

![2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2618866.png)
![2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2618867.png)



![3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2618875.png)


![4-[(Phenylsulfonyl)methyl]benzoic acid](/img/structure/B2618879.png)
